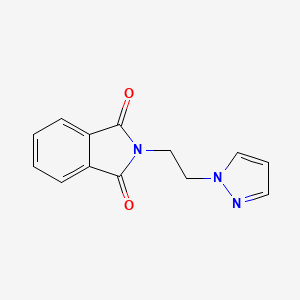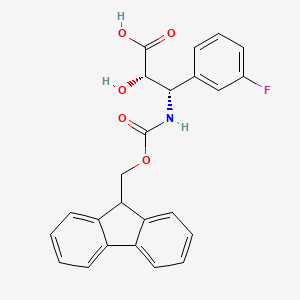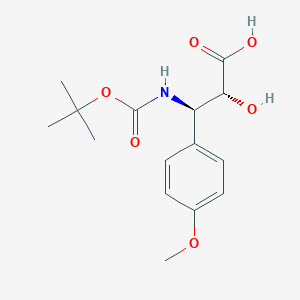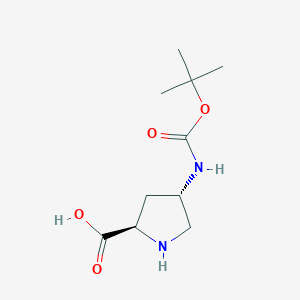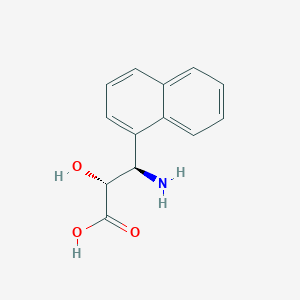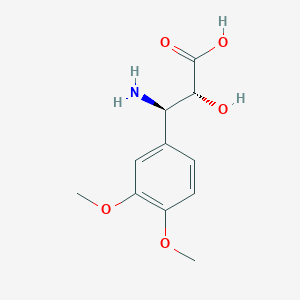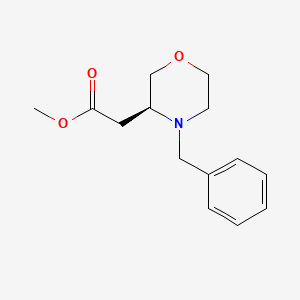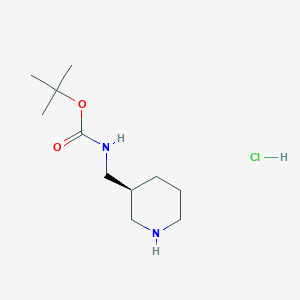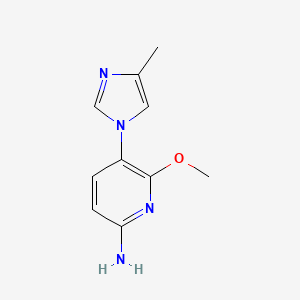
6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine
Overview
Description
“6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a derivative of imidazole, which is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole derivatives, including “this compound”, involves various synthetic routes . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H12N4O . It contains an imidazole ring, which is a five-membered heterocyclic moiety .Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they are involved in .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, again depending on the specific biological activity they are involved in .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could potentially be quite diverse .
Advantages and Limitations for Lab Experiments
6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine is a potent inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the role of this pathway in cancer biology. This compound is also commercially available, making it easily accessible for researchers. However, this compound has limitations for lab experiments, including its potential toxicity and off-target effects. This compound can also be unstable in certain conditions, requiring careful handling and storage.
Future Directions
There are several future directions for the research on 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine. One direction is to investigate the potential of this compound in combination therapy with chemotherapy and radiation therapy. Another direction is to develop this compound analogs with improved potency, selectivity, and pharmacokinetic properties. Additionally, the role of the MDM2-p53 pathway in other diseases, such as neurodegenerative disorders, could be explored using this compound as a tool. Finally, the potential of this compound as a therapeutic agent in clinical trials could be investigated.
Scientific Research Applications
6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine has gained significant attention in the field of cancer research due to its potential therapeutic applications. The MDM2-p53 interaction is a critical pathway that regulates the activity of the tumor suppressor protein p53. Inhibition of this interaction leads to the activation of p53, which can induce cell cycle arrest, senescence, or apoptosis, depending on the cellular context. This compound has been shown to be a potent inhibitor of the MDM2-p53 interaction, leading to the activation of p53 and inhibition of tumor growth in preclinical models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKMUAJRHBKDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695089 | |
| Record name | 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1232039-16-5 | |
| Record name | 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232039-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

